molecular formula C7H7I B166478 4-Iodotoluene CAS No. 624-31-7

4-Iodotoluene

Cat. No.: B166478
CAS No.: 624-31-7
M. Wt: 218.03 g/mol
InChI Key: UDHAWRUAECEBHC-UHFFFAOYSA-N
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Description

4-Iodotoluene, also known as 1-iodo-4-methylbenzene, is an organic compound with the molecular formula C7H7I. It is a derivative of toluene where one hydrogen atom on the benzene ring is replaced by an iodine atom. This compound is a colorless liquid or white to yellow solid, depending on its purity and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodotoluene can be synthesized through an electrophilic aromatic substitution reaction. One common laboratory method involves treating toluene with a mixture of iodine and nitric acid. This reaction yields a mixture of ortho- and para-iodotoluene, which can be separated by fractional freezing. Cooling the mixture in an ice bath results in the solidification of para-iodotoluene, which can then be isolated by filtration .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar electrophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 4-Iodotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biphenyl derivatives.

    Oxidation: 4-Iodobenzoic acid.

    Cobalt-Catalyzed Coupling: Thioether derivatives.

Mechanism of Action

The mechanism of action of 4-iodotoluene primarily involves its role as an intermediate in various chemical reactions. Its iodine atom makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction it undergoes. For example, in the Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl iodide and the boronic acid .

Comparison with Similar Compounds

  • 2-Iodotoluene (1-iodo-2-methylbenzene)
  • 3-Iodotoluene (1-iodo-3-methylbenzene)
  • Iodobenzene (C6H5I)
  • 4-Bromotoluene (1-bromo-4-methylbenzene)
  • 4-Chlorotoluene (1-chloro-4-methylbenzene)

Comparison: 4-Iodotoluene is unique due to the position of the iodine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 2-iodotoluene and 3-iodotoluene, this compound often exhibits different reactivity patterns in electrophilic substitution reactions. Additionally, compared to other halogenated toluenes like 4-bromotoluene and 4-chlorotoluene, this compound is generally more reactive due to the larger size and lower electronegativity of the iodine atom .

Properties

IUPAC Name

1-iodo-4-methylbenzene
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InChI

InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UDHAWRUAECEBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)I
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7I
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DSSTOX Substance ID

DTXSID4060785
Record name Benzene, 1-iodo-4-methyl-
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Molecular Weight

218.03 g/mol
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Physical Description

White to yellow solid; mp = 33-35 deg C; [Alfa Aesar MSDS]
Record name p-Iodotoluene
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CAS No.

624-31-7
Record name 4-Iodotoluene
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Record name p-Iodotoluene
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Record name Benzene, 1-iodo-4-methyl-
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Record name Benzene, 1-iodo-4-methyl-
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Record name 4-iodotoluene
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Record name P-IODOTOLUENE
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Synthesis routes and methods

Procedure details

A Schlenk tube was charged with CuI (19.5 mg, 0.102 mmol, 5.0 mol %), NaI (450 mg, 3.00 mmol), evacuated and backfilled with argon. Racemic trans-N,N′-dimethyl-1,2-cyclohexanediamine (31.5 μL, 0.200 mmol, 10 mol %), 4-chlorotoluene (237 μL, 2.00 mmol), and n-pentanol (0.50 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 24 h. The resulting dark green-gray suspension was allowed to reach room temperature. Ethyl acetate (3 mL) and dodecane (internal GC standard, 460 μL) were added to the reaction mixture. A 50 μL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 35% conversion of 4-chlorotoluene and 33% yield of 4-iodotoluene.
Quantity
31.5 μL
Type
reactant
Reaction Step One
Quantity
237 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
19.5 mg
Type
catalyst
Reaction Step Three
Quantity
460 μL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
33%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 4-iodotoluene?

A1: this compound has the molecular formula C₇H₇I and a molecular weight of 218.04 g/mol. Spectroscopically, it is characterized by:

  • ¹H NMR: Characteristic peaks for aromatic protons and methyl group. []
  • IR: Distinct bands corresponding to C-I and C-H vibrations. [, ]

Q2: What is known about the crystal structure of this compound under high pressure?

A2: Research has confirmed that this compound retains the same crystal structure under high pressure as determined at low temperature. []

Q3: How does this compound participate in palladium-catalyzed cross-coupling reactions?

A3: this compound serves as a common aryl halide coupling partner in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. Studies have explored its reactivity with various catalysts, ligands, and reaction conditions. [, , ] For instance, this compound efficiently couples with phenylboronic acid in the presence of palladium catalysts to yield 4-methylbiphenyl. []

Q4: Can this compound be used to synthesize diaryl ethers?

A4: Yes, this compound can be coupled with phenols in copper-catalyzed reactions to synthesize diaryl ethers. Research has shown successful coupling with p-cresol using copper(I) iodide and various ligands. [] Notably, copper(II) acetate proved to be a more efficient copper source in this specific reaction. []

Q5: How does the presence of a methyl group in this compound influence its reactivity compared to iodobenzene?

A5: The methyl group in this compound introduces steric and electronic effects that can influence reaction rates and selectivity compared to iodobenzene. [, ] For instance, in reactions with potassium atoms, the methyl group's position on the phenyl ring affects the head vs. tail reactive asymmetry. []

Q6: What role does this compound play in the synthesis of hyperbranched poly(p-phenylene ethynylene)s (HB-PPEs)?

A6: this compound is used as an end-capping reagent to prevent solid-state cross-linking in the synthesis of HB-PPEs. [] This end-capping reaction helps maintain the solubility of the polymers.

Q7: Can this compound function as a catalyst?

A7: Yes, this compound has been demonstrated to act as a catalyst in conjunction with meta-chloroperoxybenzoic acid (m-CPBA) for the fluorination of styrene derivatives, yielding 2,2-difluoroethylarenes. []

Q8: What happens when this compound is photodissociated?

A8: Upon photodissociation, this compound yields both ground state and spin-orbit excited state iodine atoms. [, ] The dissociation process is influenced by the excitation wavelength and involves different electronic states.

Q9: How do different isomers of iodotoluene compare in their photodissociation behavior?

A9: Research has compared the photodissociation of ortho-, meta-, and para-iodotoluenes. The rates of internal energy redistribution during dissociation vary between these isomers and are affected by factors like excess energy and molecular structure. [, ]

Q10: What is known about the stability of this compound?

A10: this compound is known to be sensitive to moisture and should be stored under inert conditions to prevent degradation. [, ]

Q11: Are there any specific safety regulations or guidelines for handling this compound?

A11: As a halogenated aromatic compound, this compound should be handled with care. It is corrosive, a lachrymator, and can cause skin and eye irritation. [] Proper personal protective equipment and waste disposal procedures should be followed. []

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